N'-(5-bromo-2-chloropyrimidin-4-yl)-N,N-diethylbenzene-1,4-diamine
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Overview
Description
N’-(5-bromo-2-chloropyrimidin-4-yl)-N,N-diethylbenzene-1,4-diamine is an organic compound that features a pyrimidine ring substituted with bromine and chlorine atoms, and a benzene ring substituted with diethylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-bromo-2-chloropyrimidin-4-yl)-N,N-diethylbenzene-1,4-diamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 2,4,5-tribromopyrimidine with copper(I) chloride (CuCl) to form 5-bromo-2-chloropyrimidine.
Amination: The 5-bromo-2-chloropyrimidine is then reacted with ammonia to produce 4-amino-5-bromo-2-chloropyrimidine.
Coupling with Benzene Derivative: The final step involves coupling the 4-amino-5-bromo-2-chloropyrimidine with N,N-diethylbenzene-1,4-diamine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(5-bromo-2-chloropyrimidin-4-yl)-N,N-diethylbenzene-1,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include derivatives with different substituents on the pyrimidine ring.
Oxidation and Reduction: Products include various oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
N’-(5-bromo-2-chloropyrimidin-4-yl)-N,N-diethylbenzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-(5-bromo-2-chloropyrimidin-4-yl)-N,N-diethylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
4-Amino-5-bromo-2-chloropyrimidine: A precursor in the synthesis of the target compound.
Uniqueness
N’-(5-bromo-2-chloropyrimidin-4-yl)-N,N-diethylbenzene-1,4-diamine is unique due to its specific substitution pattern and the presence of both pyrimidine and benzene rings. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
664371-56-6 |
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Molecular Formula |
C14H16BrClN4 |
Molecular Weight |
355.66 g/mol |
IUPAC Name |
1-N-(5-bromo-2-chloropyrimidin-4-yl)-4-N,4-N-diethylbenzene-1,4-diamine |
InChI |
InChI=1S/C14H16BrClN4/c1-3-20(4-2)11-7-5-10(6-8-11)18-13-12(15)9-17-14(16)19-13/h5-9H,3-4H2,1-2H3,(H,17,18,19) |
InChI Key |
TZSKODXHAYJMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=NC(=NC=C2Br)Cl |
solubility |
12.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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